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Aluminum;copper

electrical resistivity bimetallic composites interfacial characterization

Al-Cu intermetallics are not interchangeable: θ-Al₂Cu, AlCu, and γ-Al₄Cu₉ each dictate distinct electrical, mechanical, and corrosion profiles. For sub-10 nm semiconductor interconnects, stoichiometric CuAl₂ sputtering targets eliminate barrier layers, achieving <24 μΩ·cm at 6 nm after 400°C annealing. In CCA wire, uncontrolled AlCu formation increases interfacial brittleness—specify IMC thickness limits. FSW Al-Cu transition joints offer 97% conductivity efficiency for EV busbars. Choose the correct phase to avoid unpredictable resistance and mechanical failure. Request phase certification with every order.

Molecular Formula AlCu
Molecular Weight 90.53 g/mol
Cat. No. B14738455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum;copper
Molecular FormulaAlCu
Molecular Weight90.53 g/mol
Structural Identifiers
SMILES[Al].[Cu]
InChIInChI=1S/Al.Cu
InChIKeyWPPDFTBPZNZZRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes820 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Copper (Al-Cu) Intermetallic Compounds: Procurement-Specification Overview and Phase-Dependent Properties


Aluminum copper (Al-Cu) refers to a family of binary intermetallic compounds (IMCs) rather than a single homogeneous material, with primary stoichiometric phases including θ-Al₂Cu, AlCu, and γ-Al₄Cu₉ [1]. These compounds form at bimetallic interfaces during thermal processing and are encountered in dissimilar metal joining, advanced interconnect metallization, and master alloy applications. Unlike dilute aluminum-copper solid solution alloys (e.g., AA2xxx series wrought alloys), stoichiometric Al-Cu IMCs exhibit fundamentally distinct physical and mechanical behaviors governed by ordered crystal structures and directional covalent bonding contributions rather than metallic bonding alone [2]. Selection and specification of a particular Al-Cu phase or Al-Cu-containing system is not interchangeable: θ-Al₂Cu, AlCu, and γ-Al₄Cu₉ each present markedly different electrical resistivity, hardness, thermal conductivity, and corrosion response profiles that directly govern end-use performance in wire bonding, semiconductor metallization, and bimetallic laminate applications.

Why Generic Al-Cu Substitution Fails: Phase-Specific Differentiation in Electrical, Mechanical, and Corrosion Performance


Al-Cu intermetallic compounds cannot be treated as a functionally equivalent commodity because the specific phase present (θ-Al₂Cu, AlCu, or γ-Al₄Cu₉) dictates the electrical, mechanical, and corrosion behavior of the bimetallic interface or composite system. First-principles calculations confirm that the thermodynamic stability ordering is γ-Al₄Cu₉ > θ-Al₂Cu > AlCu [1], meaning that in any diffusion-controlled process (thermal aging, welding, annealing), the sequence and proportion of phases formed is kinetically determined and non-arbitrary. Experimental measurements further reveal that Cu-rich IMCs exhibit systematically lower thermal conductivity than Al-rich counterparts [2], while the hardness hierarchy across phases varies by over 3 GPa [3]. Critically, attempting to substitute one Al-Cu IMC for another—or to substitute an Al-Cu bimetallic joint for a monolithic copper or aluminum component—without understanding the specific phase composition and layer thickness leads to unpredictable electrical resistance, mechanical integrity, and corrosion susceptibility. The following quantitative evidence establishes precisely where procurement and material selection decisions must account for phase-specific properties rather than treating Al-Cu as an undifferentiated class.

Quantitative Differentiation Evidence: Al-Cu Phase-Specific Performance Data for Scientific Selection and Procurement


Electrical Resistivity Comparison: Al₂Cu, AlCu, and Cu₉Al₄ Interfacial Layers vs. Cu-Al Composite Baseline

Among the three principal intermetallic phases formed at Cu-Al bimetallic interfaces, CuAl₂ exhibits the lowest electrical resistivity at 8.17 × 10⁻⁸ Ω·m, while Cu₉Al₄ exhibits the highest at 14.35 × 10⁻⁸ Ω·m—a difference of 6.18 × 10⁻⁸ Ω·m between these end-member IMCs [1]. This phase-specific resistivity hierarchy directly impacts the effective electrical performance of Cu-Al composite conductors and wire-bonded interconnects, where the proportion of each IMC at the interface determines the overall junction resistance.

electrical resistivity bimetallic composites interfacial characterization

Nanoscale Resistivity Benchmark: AlCu and Al₂Cu Thin Films vs. Pure Copper Interconnects

For 28 nm thick stoichiometric films, both CuAl and CuAl₂ achieve a minimum resistivity of 9.5 μΩ·cm after 400°C post-deposition annealing, a value lower than that of pure Cu at comparable thicknesses [1]. This represents a fundamental shift from the historical paradigm where Cu was adopted to replace AlCu alloys due to lower bulk resistivity; at sub-28 nm dimensions, the size-effect-driven resistivity increase in Cu reverses this hierarchy, making Al-Cu IMCs the lower-resistivity option.

semiconductor metallization thin-film resistivity interconnect scaling

Compressive Yield Strength Comparison: θ-Al₂Cu vs. θ′-Al₂Cu vs. AlCu₄ Phases

Among five Al-Cu intermetallic phases evaluated via molecular dynamics compression simulations, θ-Al₂Cu demonstrates the highest compressive yield strength (51.15 GPa at 17.4% compressive strain, strain rate 4×10⁹ s⁻¹) [1]. In direct comparison, θ′-Al₂Cu yields at only 10.0% strain, while AlCu₄ yields at 13.4% strain—indicating that θ-Al₂Cu can sustain approximately 74% greater compressive strain before yield initiation relative to θ′-Al₂Cu.

compressive mechanical properties molecular dynamics simulation intermetallic strengthening

Hardness and Modulus Differentiation Across Al₄Cu₉, AlCu, and Al₂Cu IMC Layers in Clad Wires

Nanoindentation measurements on intermetallic layers formed in copper-clad aluminum (CCA) wires after annealing reveal a clear hardness hierarchy: AlCu exhibits the highest hardness (11.69 ± 0.50 GPa for CCA 3 mm), followed by Al₄Cu₉ (10.46 ± 0.42 GPa), with Al₂Cu showing the lowest (8.39 ± 0.43 GPa) [1]. The elastic modulus follows a different trend, with Al₄Cu₉ showing the highest stiffness (192 ± 8 GPa) and Al₂Cu the lowest (127 ± 5 GPa).

nanoindentation intermetallic hardness copper-clad aluminum

Tensile Strength Efficiency: Al-Cu Friction Stir Welded Joints vs. Monolithic Aluminum Base Material

Al-Cu butt joints produced via friction stir welding (FSW) achieve 85% tensile strength efficiency relative to the AA1050 H14/24 aluminum base material [1]. Critically, this same FSW joint demonstrates 97% electrical conductivity efficiency compared to an ideal bimetallic component with zero contact resistance, and the FSW joint electrical resistance is 200 times lower than the contact resistance between Al and Cu materials under high compressive force.

friction stir welding bimetallic joint efficiency tensile strength

Thermal Conductivity of Cu-Al Composite Bonding Layer vs. Pure Cu and Pure Al Baselines

The thermal conductivity of the Cu-Al composite bonding layer (comprising a mixture of Cu₉Al₄, CuAl, and CuAl₂ phases) is measured at 205.6 W/(m·K) [1]. This value sits between the thermal conductivity of pure copper (~398-401 W/(m·K)) and pure aluminum (~237 W/(m·K)), representing an intermediate thermal performance that decreases as the IMC layer thickness increases. Notably, Cu-rich IMCs exhibit systematically lower thermal conductivity than Al-rich IMCs within the Al-Cu system [2].

thermal conductivity bimetallic composites interface thermal management

Evidence-Backed Application Scenarios for Al-Cu Intermetallic Compound Selection and Procurement


Semiconductor Back-End-of-Line (BEOL) Interconnect Metallization: CuAl₂ Thin Films for Sub-10 nm Nodes

CuAl₂ intermetallic thin films are validated as a liner/barrier-free interconnect material for sub-10 nm semiconductor technology nodes, achieving <24 μΩ·cm resistivity at 6 nm thickness—a performance level that pure Cu cannot match due to electron surface scattering and the parasitic resistance of required diffusion barriers (Ta/TaN/TiN). This scenario is directly supported by the evidence that CuAl and CuAl₂ achieve 9.5 μΩ·cm at 28 nm thickness after 400°C annealing, with the resistivity remaining below 24 μΩ·cm even at 6 nm dimensions [1]. Procurement guidance: Specify stoichiometric CuAl₂ targets for PVD deposition with post-deposition annealing at 400°C to achieve the benchmark resistivity values documented in the literature. This material selection eliminates the need for separate barrier layer deposition, reducing process complexity and enabling continued interconnect scaling where Cu-based metallization faces fundamental physical limitations.

Copper-Clad Aluminum (CCA) Wire Procurement: Phase-Specific IMC Control for Mechanical Reliability

Copper-clad aluminum wire selection must account for the specific Al-Cu IMC phases formed at the Cu-Al interface during annealing or service. As demonstrated by the nanoindentation data, AlCu intermetallic exhibits hardness 39% higher than Al₂Cu (11.69 vs. 8.39 GPa) and a modulus 43% higher (181 vs. 127 GPa), while Al₄Cu₉ shows the highest stiffness [1]. This differential brittleness means that CCA wires with uncontrolled IMC growth—particularly those with substantial AlCu or Al₄Cu₉ layer formation—are prone to interfacial cracking under bending or thermal cycling. Procurement guidance: Request supplier certification of IMC layer thickness and phase composition in annealed CCA wire; specify maximum acceptable IMC thickness based on the documented growth kinetics and the intended bending radius/flexural fatigue requirements of the application. For applications requiring flexibility, favor processing conditions that minimize AlCu formation in favor of Al₂Cu-dominated interfaces.

Electrical Busbar Al-to-Cu Transitions: Friction Stir Welded Joint Specification

For electrical busbar systems requiring transition from aluminum conductors to copper terminals, friction stir welded (FSW) Al-Cu joints provide a quantifiable performance benchmark: 85% tensile strength efficiency relative to AA1050 aluminum base material and 97% electrical conductivity efficiency relative to an ideal bimetallic junction [1]. The FSW joint electrical resistance is 200× lower than that of a mechanically clamped Al-Cu contact under high compressive force. Procurement guidance: Specify FSW-processed Al-Cu transition joints manufactured from AA1050-grade aluminum and oxygen-free copper with 6 mm thickness; the documented 85% strength efficiency provides a design margin for mechanical loading, while the 97% conductivity efficiency validates the electrical performance claims for high-current busbar applications. This scenario applies directly to EV battery interconnects, power distribution systems, and industrial busbar assemblies where bolted Al-Cu connections present long-term reliability concerns due to thermal cycling and force relaxation.

Cu-Al Bimetallic Laminates for Thermal Management: IMC Layer Thickness Specification

Cu-Al bimetallic laminates and composite materials are procured as cost-effective alternatives to pure copper in heat exchanger and thermal spreader applications. The evidence establishes that the Cu-Al composite bonding layer exhibits a thermal conductivity of 205.6 W/(m·K), representing a 48% reduction from pure copper [1]. Critically, this thermal conductivity value is not constant but decreases as the IMC layer thickness increases; the acceptable thickness range for maintaining adequate thermal performance is identified as 1-100 μm. Procurement guidance: For thermal management applications, specify Cu-Al composite materials with documented IMC layer thickness within the 1-100 μm range to ensure that effective thermal conductivity remains within design tolerances. If IMC thickness exceeds 100 μm, the through-thickness thermal resistance increases to unacceptable levels, and the component will not meet the thermal performance specifications assumed from pure copper or aluminum baselines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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